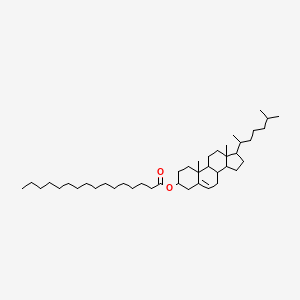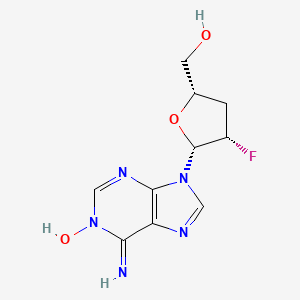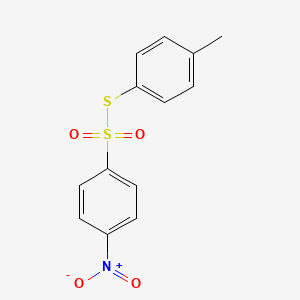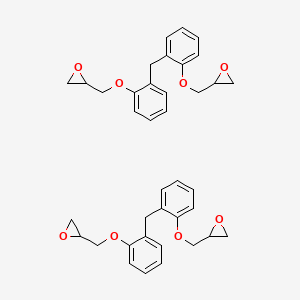
Oxirane, 2,2'-(methylenebis(2,1-phenyleneoxymethylene))bis-, dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, 2,2’-(methylenebis(2,1-phenyleneoxymethylene))bis-, dimer, is a complex organic compound known for its unique chemical structure and properties. This compound is part of the epoxy resin family, which is widely used in various industrial applications due to its excellent adhesive properties, chemical resistance, and mechanical strength.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2,2’-(methylenebis(2,1-phenyleneoxymethylene))bis-, dimer typically involves the reaction of bisphenol F with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes further reaction to form the dimer.
-
Step 1: Formation of Glycidyl Ether
Reactants: Bisphenol F, Epichlorohydrin
Conditions: Basic medium (e.g., NaOH), temperature control
:Reaction: Bisphenol F+Epichlorohydrin→Glycidyl Ether Intermediate
-
Step 2: Dimerization
Reactants: Glycidyl Ether Intermediate
Conditions: Controlled temperature, catalyst (if necessary)
:Reaction: 2×Glycidyl Ether Intermediate→Oxirane, 2,2’-(methylenebis(2,1-phenyleneoxymethylene))bis-, dimer
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. Continuous reactors and advanced purification techniques such as distillation and crystallization are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the epoxide rings.
Reduction: Reduction reactions can target the aromatic rings or the epoxide groups.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed.
Major Products Formed
Oxidation: Formation of diols or other oxygenated derivatives.
Reduction: Formation of alcohols or reduced aromatic compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of advanced materials, including high-performance polymers and composites. Its reactivity with various nucleophiles makes it a versatile building block for complex molecular architectures.
Biology
In biological research, derivatives of this compound are studied for their potential use in drug delivery systems and as bioactive agents. The ability to modify its structure allows for the design of molecules with specific biological activities.
Medicine
In medicine, the compound and its derivatives are explored for their potential therapeutic applications, including as anticancer agents and in the development of medical adhesives and coatings.
Industry
Industrially, this compound is widely used in the production of epoxy resins, which are essential in coatings, adhesives, and composite materials. Its excellent mechanical properties and chemical resistance make it ideal for demanding applications.
Wirkmechanismus
The mechanism of action of Oxirane, 2,2’-(methylenebis(2,1-phenyleneoxymethylene))bis-, dimer involves its ability to form strong covalent bonds with various substrates. The epoxide rings are highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is crucial for its adhesive properties and its use in polymerization reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bisphenol A Diglycidyl Ether (BADGE)
- Bisphenol F Diglycidyl Ether (BFDGE)
- Novolac Epoxy Resins
Comparison
- Bisphenol A Diglycidyl Ether (BADGE) : Similar in structure but derived from bisphenol A. BADGE is widely used in epoxy resins but has different mechanical and thermal properties compared to Oxirane, 2,2’-(methylenebis(2,1-phenyleneoxymethylene))bis-, dimer.
- Bisphenol F Diglycidyl Ether (BFDGE) : Very similar in structure and properties, but BFDGE has slightly different reactivity and is used in different applications.
- Novolac Epoxy Resins : These are based on phenolic novolac resins and have multiple epoxide groups, leading to higher cross-link density and different mechanical properties.
Conclusion
Oxirane, 2,2’-(methylenebis(2,1-phenyleneoxymethylene))bis-, dimer is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it an essential component in the production of high-performance materials and its potential in scientific research continues to be explored.
Eigenschaften
CAS-Nummer |
91384-79-1 |
|---|---|
Molekularformel |
C38H40O8 |
Molekulargewicht |
624.7 g/mol |
IUPAC-Name |
2-[[2-[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/2C19H20O4/c2*1-3-7-18(22-12-16-10-20-16)14(5-1)9-15-6-2-4-8-19(15)23-13-17-11-21-17/h2*1-8,16-17H,9-13H2 |
InChI-Schlüssel |
UJSHEDMKBWFFJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC2=CC=CC=C2CC3=CC=CC=C3OCC4CO4.C1C(O1)COC2=CC=CC=C2CC3=CC=CC=C3OCC4CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



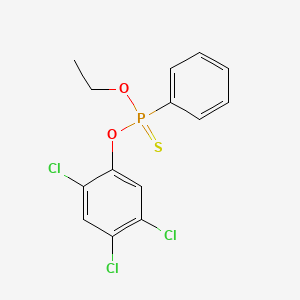
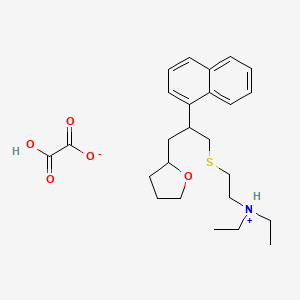
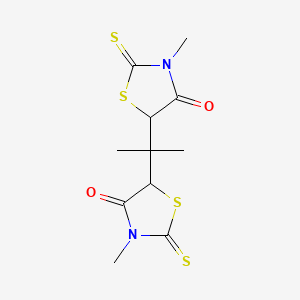



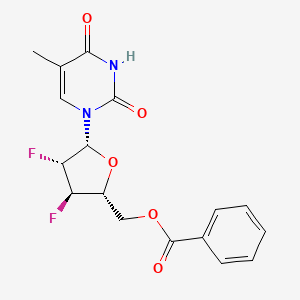
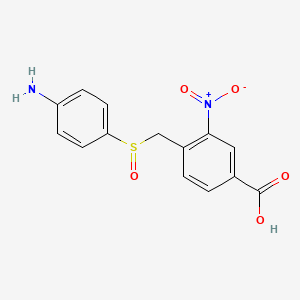
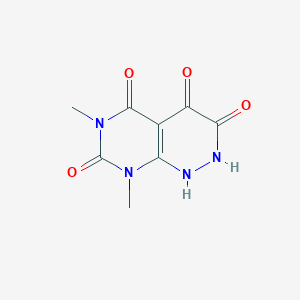
![1-(3-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12806814.png)
